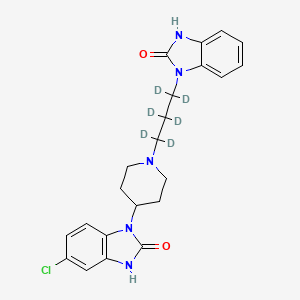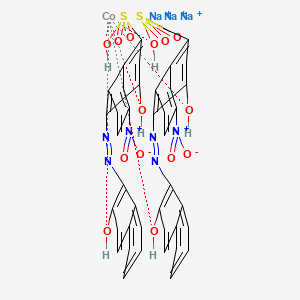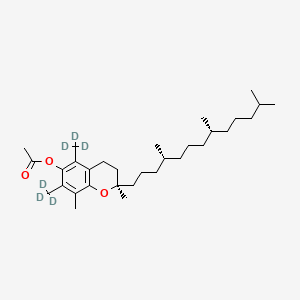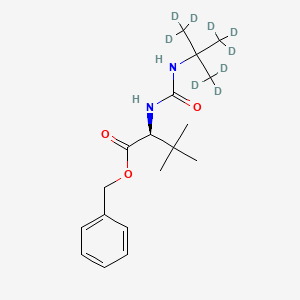
Domperidone-d6
Übersicht
Beschreibung
Domperidone-d6 is a powerful peripheral dopamine receptor antagonist . It is used to treat stomach-related issues, such as nausea and vomiting, as well as stomach pain and discomfort caused by decreased movement of the stomach and upper gastrointestinal (GI) tract . It works by blocking dopamine receptors in the gut, increasing the movement or contractions of the muscles in your stomach and intestines .
Synthesis Analysis
Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives . The cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization are two synthetic routes .Molecular Structure Analysis
The molecular structure of Domperidone-d6 involves a series of carbonyl reagents such as isocyanate, N,N0-carbon-yldiimidazole (CDI), ethyl chloroformate and dimethyl carbonate .Chemical Reactions Analysis
Domperidone-d6 is a dopamine D2 receptor antagonist . It inhibits dipropyl dopamine-induced femoral vasodilation in dogs, indicating dopamine D2 receptor antagonist activity .Physical And Chemical Properties Analysis
Domperidone-d6 has a molecular weight of 425.91 . It is slightly soluble in DMSO and Methanol .Wissenschaftliche Forschungsanwendungen
Transdermal Delivery Systems
Domperidone has been studied for its application in transdermal delivery systems. Research has shown that domperidone bilayered matrix type transdermal therapeutic systems can be prepared with required flux and suitable mechanical properties (Madishetti et al., 2010).
Charge Transfer Complexes
Studies have been conducted on the charge transfer complexes of domperidone with various organic π-acceptors. These complexes are important for understanding the chemical and physical properties of the drug (Al-Saif et al., 2019).
Novel Salts Synthesis
Research into the synthesis, characterization, and investigation of the physicochemical properties of novel salts of domperidone has been performed. This is crucial for enhancing the drug's efficacy and solubility (Rout et al., 2023).
Solid Lipid Nanoparticles
Domperidone has been incorporated into solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for improved drug delivery. This research is significant in pharmacokinetics, offering controlled drug release and stability (Thatipamula et al., 2011).
Pharmacological Activity & Clinical Applications
Extensive studies have been conducted on the pharmacological activity and clinical applications of domperidone in gastroenterology, providing insights into its mechanism of action and therapeutic efficacy (Reddymasu et al., 2007).
Wastewater Analysis
Domperidone has been screened in wastewater using high-performance liquid chromatography and solid-phase extraction methods. This research is important for environmental monitoring and pharmaceutical waste management (Ali et al., 2006).
Spectrophotometric Determination
Research has been carried out on the spectrophotometric determination of domperidone in pharmaceutical formulations, which is crucial for quality control and drug analysis (Awal et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare domperidone . Moreover, the methods used to synthesize domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .
Eigenschaften
IUPAC Name |
6-chloro-3-[1-[1,1,2,2,3,3-hexadeuterio-3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i3D2,10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXWKSZFVQUSTL-WIQKFUDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)C([2H])([2H])N4C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Domperidone-d6 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate](/img/structure/B588495.png)

![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)
![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)




